molecular formula C8H10Cl3NO B2804546 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride CAS No. 1989671-79-5

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride

Cat. No.: B2804546
CAS No.: 1989671-79-5
M. Wt: 242.52
InChI Key: XIFBZCWKIOZDAS-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10Cl3NO and a molecular weight of 242.53 g/mol . It is commonly used as a versatile small molecule scaffold in research and development . The compound is characterized by the presence of an amino group, a dichlorophenyl group, and an ethan-1-ol moiety, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Target of Action

The primary targets of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map out the downstream effects and impacted pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,3-dichlorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research applications .

Biological Activity

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10Cl3NO and a molecular weight of approximately 242.53 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The compound features a dichlorophenyl group, which is significant for its biological interactions. The presence of chlorine atoms at the 2 and 3 positions on the phenyl ring influences its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC8H10Cl3NO
Molecular Weight242.53 g/mol
CAS Number1391571-01-9

The precise mechanism of action for this compound remains largely unexplored. However, it is believed to interact with various biochemical pathways due to its structural properties. Research indicates that compounds with similar structures can affect neurotransmitter systems and exhibit antimicrobial properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds containing dichlorophenyl groups exhibit significant antibacterial activity. For instance, research highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, suggesting potential utility in developing new antibiotics .

Enzyme Interactions

The compound has been employed in studies focusing on enzyme interactions, particularly in biochemical pathways involving amino acid transporters. It has been noted for its potential role in modulating L-type amino acid transporter (LAT) activity, which is crucial in cancer cell metabolism .

Case Studies

  • Antimicrobial Activity : A study evaluated various dichlorophenyl derivatives for their antimicrobial efficacy against pathogens like Chlamydia trachomatis. The results demonstrated that certain modifications to the dichlorophenyl structure could enhance selectivity and potency against specific bacterial strains .
  • Neuropharmacological Effects : Another research effort investigated the effects of similar compounds on dopamine receptors. Modifications to the phenyl group influenced binding affinities and receptor activity, indicating that structural changes can significantly affect pharmacological outcomes .

Summary of Biological Activities

Research findings suggest that this compound may possess various biological activities:

Activity TypeObservations
AntibacterialEffective against multiple bacterial strains
Enzyme ModulationPotential interaction with amino acid transporters
NeuropharmacologicalInfluences dopamine receptor activity

Properties

IUPAC Name

2-amino-2-(2,3-dichlorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFBZCWKIOZDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-79-5
Record name 2-amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride
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